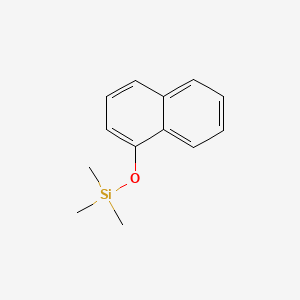

Silane, trimethyl(1-naphthalenyloxy)-

Description

Contextualization within Organosilicon Chemistry

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, forms the bedrock for understanding Silane (B1218182), trimethyl(1-naphthalenyloxy)-. As a silyl (B83357) ether, this compound is a prime example of the diverse applications of organosilicon compounds in organic synthesis. The silicon-oxygen bond is a key feature, providing a versatile tool for chemists to mask and unmask hydroxyl groups during complex molecular constructions. The stability of silyl ethers can be fine-tuned by altering the substituents on the silicon atom, a principle that underpins their widespread use thieme-connect.deharvard.edu.

Historical Development and Early Research Trajectories

The journey of organosilicon chemistry began in the late 19th and early 20th centuries, with the pioneering work of English chemist Frederic Kipping. Kipping's extensive research laid the groundwork for the entire field, though the full potential of his discoveries was not realized until much later.

The specific trajectory of silyl ethers as protecting groups gained significant momentum in the 1970s. This era saw the development of robust methods for the introduction and selective removal of silyl groups, transforming them into indispensable tools for synthetic chemists. While specific early research focusing solely on Silane, trimethyl(1-naphthalenyloxy)- is not extensively documented, its development is intrinsically linked to the broader exploration of aryl silyl ethers as stable and reliable protecting groups for phenols. The stability of aryl silyl ethers under various conditions became a subject of detailed study, paving the way for their application in increasingly complex syntheses thieme-connect.degelest.com.

Significance in Modern Synthetic Methodologies

The primary significance of Silane, trimethyl(1-naphthalenyloxy)- in modern synthetic methodologies lies in its role as a protecting group for the hydroxyl functionality of 1-naphthol (B170400). Protecting groups are crucial in multi-step organic synthesis to prevent unwanted reactions at sensitive functional groups while other parts of the molecule are being modified.

The trimethylsilyl (B98337) (TMS) group in Silane, trimethyl(1-naphthalenyloxy)- offers a moderate level of stability. Generally, the stability of silyl ethers towards acidic conditions increases with the steric bulk of the substituents on the silicon atom. For instance, the relative stability follows the trend: TMS < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS) harvard.edu. While aryl TMS ethers are generally more stable to acid than their alkyl counterparts, they can be cleaved under specific conditions, allowing for selective deprotection gelest.com.

Interactive Table 2: Comparative Stability of Silyl Ethers

| Silyl Ether | Relative Stability (Acidic Media) | Relative Stability (Basic Media) |

| TMS | 1 | 1 |

| TES | 64 | 10-100 |

| TBS | 20,000 | ~20,000 |

| TIPS | 700,000 | 100,000 |

| TBDPS | 5,000,000 | ~20,000 |

Data sourced from a general study on silyl ether stability harvard.edu.

The selective cleavage of silyl ethers is a cornerstone of their utility. Fluoride (B91410) ions, typically from sources like tetrabutylammonium (B224687) fluoride (TBAF), are highly effective for removing silyl groups due to the high strength of the silicon-fluorine bond harvard.edu. This allows for the removal of the trimethylsilyl group from the naphthol oxygen under mild conditions, regenerating the hydroxyl group when needed.

A notable application of in situ generated trimethyl(trichloromethyl)silane, a related organosilicon reagent, is in the synthesis of 2,2,2-trichloromethylcarbinols. This highlights the broader utility of trimethylsilyl compounds in facilitating challenging chemical transformations by avoiding harsh basic conditions.

Properties

IUPAC Name |

trimethyl(naphthalen-1-yloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16OSi/c1-15(2,3)14-13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJRVQVCDFEELI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334822 | |

| Record name | Silane, trimethyl(1-naphthalenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6202-48-8 | |

| Record name | Silane, trimethyl(1-naphthalenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Routes and Methodological Innovations for Silane, Trimethyl 1 Naphthalenyloxy

Strategies for O-Silylation of Naphthol Precursors

The formation of Silane (B1218182), trimethyl(1-naphthalenyloxy)- begins with the precursor 1-naphthol (B170400), which can be synthesized through various methods, including the catalytic oxidation of tetralin or the hydrolysis of 1-naphthylamine. chemicalbook.com The core of the synthesis is the O-silylation of the phenolic hydroxyl group of 1-naphthol.

Direct silylation involves the reaction of 1-naphthol with a trimethylsilylating agent. Several reagents can accomplish this transformation, differing in reactivity and reaction conditions.

A common and reliable method is the Corey protocol , which employs a silyl (B83357) chloride, such as trimethylchlorosilane (TMSCl), and an amine base like imidazole (B134444) or triethylamine (B128534) in a solvent like N,N-Dimethylformamide (DMF) or dichloromethane (B109758). wikipedia.org The base activates the naphthol and neutralizes the hydrochloric acid byproduct.

Hexamethyldisilazane (B44280) (HMDS) is another widely used and inexpensive silylating agent. bohrium.comgelest.com The reaction of 1-naphthol with HMDS typically requires a catalyst and may be accelerated by warming. gelest.com The only byproduct is ammonia, which is easily removed. gelest.com

For more sterically hindered or less reactive hydroxyl groups, more potent silylating agents are available. These include trimethylbromosilane and trimethyliodosilane , which are more reactive than TMSCl. gelest.comTrimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is a highly reactive silylating agent used for installing silyl groups in challenging cases, though it is sensitive to water. wikipedia.org

| Silylating Agent | Typical Reagents/Conditions | Byproduct | Key Characteristics |

|---|---|---|---|

| Trimethylchlorosilane (TMSCl) | Amine base (e.g., triethylamine, pyridine, imidazole) in solvent (e.g., DMF, CH₂Cl₂) wikipedia.orggelest.com | Amine hydrochloride salt | Common, cost-effective, rapid reaction for phenols. gelest.com |

| Hexamethyldisilazane (HMDS) | Catalyst (e.g., TMSCl, Iodine, H-β zeolite), often neat or with minimal solvent gelest.comsemanticscholar.orgorganic-chemistry.org | Ammonia (NH₃) | Inexpensive, volatile byproduct, often requires catalyst or heat. bohrium.comgelest.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Often used neat or in aprotic solvent | N-(trimethylsilyl)trifluoroacetamide | Highly volatile and unreactive byproducts, suitable for GC analysis preparation. tcichemicals.com |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Hindered amine base (e.g., 2,6-lutidine) under inert atmosphere wikipedia.org | Amine triflate salt | Very high reactivity, useful for hindered substrates, water-sensitive. wikipedia.org |

Trans-silylation refers to the transfer of a silyl group from one molecule to another. In the context of synthesizing Silane, trimethyl(1-naphthalenyloxy)-, this mechanism is implicitly at play when using silylating agents like hexamethyldisilazane (HMDS) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). In these cases, the trimethylsilyl group is transferred from the nitrogen atom of the silylating agent to the oxygen atom of 1-naphthol.

More advanced synthetic strategies can involve silylium-ion-promoted cascades. While complex, these reactions can feature intramolecular silyl group transfers. For instance, a reaction cascade might be initiated by the electrophilic activation of an alkyne via silylation, leading to a vinyl cation intermediate. acs.org This intermediate can then participate in an intramolecular hydride shift, ultimately creating a reactive center for nucleophilic attack, which could involve a silyl ether moiety. acs.org These sophisticated mechanisms highlight the ongoing development in silyl ether chemistry beyond simple protection strategies.

Catalytic Systems for Enhanced Synthesis Yields and Selectivity

The use of catalysts is crucial for improving the efficiency, yield, and environmental profile of silylation reactions. yale.edunih.gov Stoichiometric methods often require harsh conditions and generate significant waste, whereas catalytic approaches can proceed under milder conditions with higher atom economy. bohrium.com

A variety of catalytic systems have been developed for the silylation of hydroxyl groups:

Acid Catalysts : Brønsted acids and Lewis acids are effective. Commercially available H-β zeolite, a solid acid catalyst, has been shown to efficiently catalyze the silylation of phenols and naphthols with HMDS under solvent-free conditions. semanticscholar.org This heterogeneous system allows for easy separation and reuse of the catalyst. semanticscholar.org

Iodine : Molecular iodine serves as a practically neutral and efficient catalyst for the trimethylsilylation of alcohols and phenols with HMDS. organic-chemistry.org

Metal Catalysts : Various metal-containing compounds can catalyze silylation. bohrium.com Palladium-catalyzed methods have been developed for the direct silylation of C-H bonds, a different but related transformation. rsc.org For the synthesis of the 1-naphthol precursor itself, palladium-catalyzed oxidative annulation of benzoylacetates and internal alkynes provides a direct route. nih.gov

Organocatalysts : Metal-free organocatalysts have gained prominence. bohrium.com N-heterocyclic olefins (NHOs), for example, are strong nucleophiles and bases that can promote the direct dehydrogenative silylation of alcohols. organic-chemistry.org

| Catalyst | Silylating Agent | Substrate Example | Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| H-β zeolite | HMDS | Phenols, Naphthols | Solvent-free, 70-80°C | Heterogeneous, reusable, environmentally friendly. | semanticscholar.org |

| Iodine (I₂) | HMDS | Alcohols | Neat or in solvent | Efficient, practically neutral conditions. | organic-chemistry.org |

| NaOH | Hydrosilanes | Alcohols | Mild conditions | Inexpensive catalyst, no stoichiometric salt byproducts. | organic-chemistry.org |

| N-Heterocyclic Olefins (NHOs) | Hydrosilanes | Alcohols | - | Organocatalytic, metal-free. | organic-chemistry.org |

Green Chemistry Principles in Silane, trimethyl(1-naphthalenyloxy)- Synthesis

Green chemistry aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. yale.eduresearchgate.net The synthesis of Silane, trimethyl(1-naphthalenyloxy)- can be evaluated and improved through these principles.

Prevention : It is better to prevent waste than to treat it. yale.edu Catalytic methods that minimize byproducts are preferable to stoichiometric ones.

Atom Economy : Synthetic methods should maximize the incorporation of all materials into the final product. yale.edu Using HMDS (byproduct NH₃) can offer better atom economy than using TMSCl with a triethylamine base, which generates a bulky triethylammonium (B8662869) chloride salt.

Less Hazardous Chemical Syntheses : Methods should use and generate substances with little to no toxicity. yale.edu This involves careful selection of solvents, reagents, and catalysts.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary where possible. yale.edu Solvent-free syntheses, such as the silylation of naphthols with HMDS over H-β zeolite, are highly advantageous. semanticscholar.org

Design for Energy Efficiency : Reactions should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. yale.edu

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. yale.edunih.gov

Applying these principles, an ideal synthesis of Silane, trimethyl(1-naphthalenyloxy)- would involve the reaction of 1-naphthol with a silylating agent like HMDS, using a recyclable, heterogeneous catalyst (like H-β zeolite) under solvent-free and mild temperature conditions. semanticscholar.org

Purification and Isolation Techniques in Research Settings

After the synthesis reaction is complete, a series of workup and purification steps are necessary to isolate the pure Silane, trimethyl(1-naphthalenyloxy)-.

A typical procedure begins with quenching the reaction. If silyl chlorides or triflates are used, this often involves adding an aqueous acid solution, such as saturated ammonium (B1175870) chloride. wikipedia.org This step hydrolyzes any remaining reactive silylating agent and protonates amine bases, making them soluble in the aqueous phase for easy removal. wikipedia.org

The reaction mixture is then typically transferred to a separatory funnel for liquid-liquid extraction. An organic solvent like ethyl acetate (B1210297) is used to extract the desired silyl ether from the aqueous phase. chemicalbook.com The organic layer is washed sequentially with water and brine to remove any remaining water-soluble impurities.

After extraction, the organic solution is dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, to remove residual water. chemicalbook.com The drying agent is then removed by filtration.

The final step is the removal of the solvent under reduced pressure using a rotary evaporator. This yields the crude product, which may require further purification. The most common method for purifying silyl ethers in a research setting is column chromatography on silica (B1680970) gel. chemicalbook.comacs.org A solvent system (eluent), often a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent like ethyl acetate, is used to separate the product from any remaining starting materials or byproducts. chemicalbook.com

The purity of the final product, Silane, trimethyl(1-naphthalenyloxy)-, is confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. chemicalbook.com

Mechanistic Investigations of Chemical Transformations Involving Silane, Trimethyl 1 Naphthalenyloxy

Role as a Trimethylsilyl (B98337) Donor in Silylation Reactions

Silane (B1218182), trimethyl(1-naphthalenyloxy)- is anticipated to function as a source of the trimethylsilyl (TMS) group for the protection of various functional groups. The 1-naphthalenyloxy group acts as a leaving group in these transformations. The reactivity of this silane as a silylating agent is governed by the electronic and steric properties of the naphthalenyloxy moiety and the substrate being silylated.

O-Silylation of Alcohols and Phenols: Reaction Kinetics and Thermodynamics

The O-silylation of alcohols and phenols using trimethyl(1-naphthalenyloxy)silane would likely proceed via a nucleophilic attack of the hydroxyl oxygen onto the silicon atom. This reaction is typically catalyzed by either an acid or a base.

Under basic conditions, a base would deprotonate the alcohol or phenol (B47542) to form a more nucleophilic alkoxide or phenoxide, which then attacks the silicon center, displacing the 1-naphthalenoxide leaving group. The general mechanism is expected to follow an SN2-type pathway at the silicon center.

Hypothetical Reaction Scheme:

The kinetics of this reaction would be influenced by several factors:

Strength of the base: A stronger base will generate a higher concentration of the nucleophilic alkoxide/phenoxide, leading to a faster reaction rate.

Steric hindrance: Sterically hindered alcohols or phenols would react more slowly due to the difficulty of the nucleophile approaching the silicon atom.

Solvent: Polar aprotic solvents are generally preferred for such reactions as they can solvate the cationic counter-ion of the base without deactivating the nucleophile.

A hypothetical study on the kinetics of the O-silylation of a series of para-substituted phenols with trimethyl(1-naphthalenyloxy)silane could yield data that allows for the construction of a Hammett plot. The sign and magnitude of the reaction constant (ρ) would provide insight into the electronic demands of the transition state.

Table 3.1.1: Hypothetical Kinetic Data for O-Silylation of Substituted Phenols

| Substituent (X) in X-C₆H₄-OH | Rate Constant (k, M⁻¹s⁻¹) |

| -NO₂ | Data not available |

| -CN | Data not available |

| -Cl | Data not available |

| -H | Data not available |

| -CH₃ | Data not available |

| -OCH₃ | Data not available |

N-Silylation and C-Silylation Reactions: Scope and Limitations

N-Silylation: The silylation of amines with trimethyl(1-naphthalenyloxy)silane is also a plausible transformation. Primary and secondary amines can be silylated to form N-silyl amines. The reactivity generally follows the order of primary > secondary amines due to steric factors. The mechanism is analogous to O-silylation, involving the nucleophilic attack of the nitrogen atom on the silicon center. The scope would likely include a range of aliphatic and aromatic amines, although highly hindered or electronically deactivated amines might require more forcing conditions or specific catalysts.

C-Silylation: Direct C-silylation of carbon nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents), with trimethyl(1-naphthalenyloxy)silane is mechanistically feasible. This would involve the formation of a new carbon-silicon bond. However, the utility of this specific reagent for C-silylation would need to be evaluated against more common silylating agents like trimethylsilyl chloride. The reaction with terminal alkynes to form silylalkynes is another potential application, often requiring a strong base to first generate the acetylide anion. The scope of C-silylation is generally more limited than O- or N-silylation due to the lower nucleophilicity of carbon centers compared to oxygen or nitrogen.

De-silylation Pathways and Conditions

The cleavage of the silyl (B83357) ether bond formed from trimethyl(1-naphthalenyloxy)silane is a crucial aspect of its use as a protecting group. The conditions for de-silylation would be expected to be similar to those for other trimethylsilyl ethers.

Common methods for de-silylation include:

Acidic Hydrolysis: Treatment with aqueous acid (e.g., HCl, acetic acid) can protonate the silyl ether oxygen, making it a better leaving group and facilitating nucleophilic attack by water.

Fluoride-based Reagents: Fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride - TBAF, or hydrofluoric acid - HF) are highly effective for cleaving Si-O bonds due to the high strength of the Si-F bond that is formed. This is often the mildest and most common method for removing silyl protecting groups.

Nucleophilic and Electrophilic Reactivity Profiles

Nucleophilic Reactivity: The trimethyl(1-naphthalenyloxy)silane molecule itself is not typically considered a strong nucleophile. The lone pairs on the oxygen atom are involved in resonance with the naphthalene (B1677914) ring, reducing their availability for nucleophilic attack.

Electrophilic Reactivity: The silicon atom in trimethyl(1-naphthalenyloxy)silane is the primary electrophilic center. It is susceptible to attack by a wide range of nucleophiles, as discussed in the context of silylation reactions. The electrophilicity of the silicon atom can be enhanced by the coordination of a Lewis acid to the oxygen atom of the naphthalenyloxy group, which would make it a better leaving group. The general electrophilic reactivity is a cornerstone of its function as a silylating agent.

Reaction Mechanism Elucidation through Kinetic Isotope Effects and Spectroscopic Intermediates

To definitively elucidate the reaction mechanisms of transformations involving trimethyl(1-naphthalenyloxy)silane, advanced techniques such as kinetic isotope effect (KIE) studies and the spectroscopic detection of intermediates would be necessary.

Kinetic Isotope Effects (KIEs): By synthesizing isotopically labeled versions of trimethyl(1-naphthalenyloxy)silane or the substrate, one could probe the nature of the transition state. For example, a primary ¹⁴C or ¹⁸O KIE at the atoms involved in bond breaking or formation during the rate-determining step would provide strong evidence for the proposed mechanism. The absence of a significant KIE could suggest that the bond to the isotopic position is not broken in the rate-limiting step.

Table 3.4.1: Hypothetical Kinetic Isotope Effect Data for Silylation

| Isotopic Substitution | k_light / k_heavy | Interpretation |

| ¹⁶O/¹⁸O in R-OH | Data not available | Would indicate the extent of O-H bond cleavage in the transition state. |

| ²⁸Si/²⁹Si in Silane | Data not available | Would provide insight into the bonding changes at the silicon center. |

Spectroscopic Intermediates: The direct observation of reaction intermediates would offer invaluable mechanistic insight. Techniques such as low-temperature NMR or in-situ IR spectroscopy could potentially be used to detect and characterize transient species. For instance, in a catalyzed reaction, it might be possible to observe the formation of a complex between the catalyst and the silane or the substrate. The detection of any intermediate, such as a pentacoordinate silicon species, would be a significant finding in understanding the reaction pathway.

Strategic Applications of Silane, Trimethyl 1 Naphthalenyloxy in Complex Organic Synthesis

Development of Naphthoxy-Containing Molecular Architectures

The 1-naphthoxy moiety, a bicyclic aromatic system, is a prevalent structural motif in a variety of complex molecules, including natural products, pharmaceuticals, and materials with unique photophysical properties. The introduction of this group often requires the temporary protection of the reactive hydroxyl function of 1-naphthol (B170400). Silane (B1218182), trimethyl(1-naphthalenyloxy)- serves as a stable, protected form of 1-naphthol, allowing for its incorporation into larger molecular architectures under conditions that would be incompatible with the free phenol (B47542).

The synthesis of molecules containing the 1-naphthoxy group can be strategically designed by employing the corresponding trimethylsilyl (B98337) ether. This protected intermediate allows for transformations on other parts of the molecule without undesired reactions at the naphthol oxygen. For instance, in the synthesis of complex polycyclic aromatic systems or tailored ligands for catalysis, the naphthoxy group can be introduced early in the synthetic sequence in its protected silyl (B83357) ether form. Subsequent chemical manipulations, such as cross-coupling reactions or functional group interconversions, can be performed on other parts of the molecule. The final step would then involve the mild cleavage of the trimethylsilyl group to unveil the 1-naphthoxy hydroxyl, if required, or the Si-O bond can be cleaved to form other functionalities.

The synthesis of certain bis(cyclopeptides) containing rigid linkers, such as those derived from naphthalenedicarboxylic acid, highlights the importance of managing reactive functional groups during amide bond formation. mdpi.com While not a direct application of the title compound, the principles of protecting reactive hydroxyls on aromatic systems are central to such syntheses.

Advanced Protecting Group Strategies Utilizing the Trimethylsilyl Moiety

The trimethylsilyl (TMS) group of Silane, trimethyl(1-naphthalenyloxy)- is the simplest of the trialkylsilyl ethers and offers a distinct reactivity profile that can be exploited in advanced protecting group strategies. wikipedia.org

Orthogonal Protection Schemes

Orthogonal protection is a powerful strategy in multi-step synthesis that allows for the selective removal of one protecting group in the presence of others. wikipedia.org The trimethylsilyl ether of 1-naphthol can be incorporated into such schemes. Due to its high sensitivity to acidic conditions and fluoride (B91410) ions, the TMS group can be cleaved under very mild conditions that leave more robust silyl ethers (e.g., tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS)) or other protecting groups (e.g., benzyl, acetyl) intact. wikipedia.org

For example, a molecule containing both a trimethyl(1-naphthalenyloxy)silane moiety and a TBDMS-protected aliphatic alcohol could be selectively deprotected at the naphthoxy position using dilute acid, leaving the TBDMS group untouched for subsequent reactions. This orthogonality is crucial for the sequential unmasking and reaction of different functional groups within a complex molecule.

| Protecting Group | Cleavage Conditions | Orthogonality to TMS |

| Trimethylsilyl (TMS) | Mild acid (e.g., AcOH in THF/H₂O), Fluoride ion (e.g., TBAF) | - |

| tert-Butyldimethylsilyl (TBDMS) | Stronger acid, Fluoride ion (slower than TMS) | Yes |

| Triisopropylsilyl (TIPS) | Strong acid, Fluoride ion (slower than TBDMS) | Yes |

| Benzyl (Bn) | Hydrogenolysis (e.g., H₂, Pd/C) | Yes |

| Acetyl (Ac) | Base (e.g., K₂CO₃, MeOH), Acid | Yes |

Chemo-, Regio-, and Stereoselective Protection Studies

The selective protection of one hydroxyl group over another is a common challenge in the synthesis of polyhydroxylated compounds. While specific studies on the chemo-, regio-, and stereoselective protection using Silane, trimethyl(1-naphthalenyloxy)- are not extensively documented in readily available literature, the principles of silyl ether formation provide a basis for predicting its behavior.

Chemoselectivity: In a molecule containing multiple types of hydroxyl groups (e.g., primary, secondary, phenolic), the formation of a silyl ether is generally fastest for the most accessible and acidic proton. The phenolic hydroxyl of 1-naphthol is more acidic than typical aliphatic alcohols, which can influence chemoselectivity during the silylation reaction.

Regioselectivity: In the case of naphthalenediols, regioselective protection of one hydroxyl group over another is often a synthetic necessity. The steric hindrance around the hydroxyl groups and the electronic properties of the naphthalene (B1677914) ring can direct the silylation to a specific position. For instance, in a diol where one hydroxyl group is significantly more sterically hindered, the less hindered hydroxyl can often be selectively protected.

Stereoselectivity: For chiral naphthols, the stereoselective protection of a specific enantiomer or diastereomer is a key step in many asymmetric syntheses. While the trimethylsilyl group itself is achiral, the use of chiral catalysts or reagents can, in principle, lead to the enantioselective silylation of a racemic naphthol, or the diastereoselective protection of a chiral naphthol. nih.gov

Contributions to the Synthesis of Pharmacologically Relevant Scaffolds

The naphthoxy and, more broadly, the naphthalene ring system are important components of many pharmacologically active compounds. The use of Silane, trimethyl(1-naphthalenyloxy)- as a protected form of 1-naphthol can facilitate the synthesis of these complex molecules. Silyl ethers, in general, are widely used as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

For instance, the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) or other therapeutic agents containing a naphthyl ether moiety could benefit from a synthetic strategy involving the corresponding silyl ether. This approach allows for the construction of the carbon skeleton or the introduction of other functional groups without interference from the reactive naphthol hydroxyl.

While direct examples of the use of Silane, trimethyl(1-naphthalenyloxy)- in the synthesis of specific marketed drugs are not prevalent in the literature, the general utility of silyl ethers in pharmaceutical synthesis is well-established. They serve as crucial intermediates that enable more efficient and higher-yielding synthetic routes.

Utility in the Construction of Agrochemical Active Ingredients

The 1-naphthoxy moiety is also found in a number of agrochemicals, particularly insecticides and herbicides. A prominent example is the insecticide Carbaryl (1-naphthyl N-methylcarbamate). The synthesis of Carbaryl involves the reaction of 1-naphthol with methyl isocyanate. In a large-scale industrial setting, the handling and reactivity of 1-naphthol can present challenges.

The use of Silane, trimethyl(1-naphthalenyloxy)- as a more stable and less reactive precursor to 1-naphthol could offer potential advantages in synthetic process development. The silyl-protected naphthol could be used in a key bond-forming step, followed by a mild deprotection to generate the final product or an immediate precursor. This strategy could potentially lead to cleaner reactions and higher yields by minimizing side reactions associated with the free phenol.

The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds. The use of protecting groups like the trimethylsilyl ether of 1-naphthol can facilitate the rapid and efficient synthesis of diverse naphthoxy-containing molecules for biological evaluation.

Exploration of Silane, Trimethyl 1 Naphthalenyloxy in Materials Science and Polymer Chemistry

Precursor in Organosilicon Polymer Synthesis

Organosilicon polymers, particularly polysiloxanes, are synthesized from silane (B1218182) precursors. pharmacompass.com The general route involves the hydrolysis and condensation of silanes with reactive groups like alkoxy or halogen substituents. pharmacompass.com The structure of Silane, trimethyl(1-naphthalenyloxy)- positions it as a potential monofunctional precursor. The naphthalenyloxy group can act as a leaving group in hydrolysis or other substitution reactions, allowing the trimethylsilyl (B98337) moiety to be incorporated into a polymer structure.

Unlike difunctional or trifunctional silanes that form the backbone of polysiloxane chains, a monofunctional precursor like trimethyl(1-naphthalenyloxy)silane would likely serve as a chain-terminating or end-capping agent. In polymerization reactions, it could be used to control the molecular weight of polysiloxanes by terminating the growing polymer chains. The bulky and rigid naphthalene (B1677914) group at the chain end would impart unique properties to the resulting polymer, such as increased thermal stability, altered solubility, and a higher refractive index compared to standard silicone polymers end-capped with simple trimethylsilyl groups. The isomeric compound, Silane, trimethyl(2-naphthalenyloxy)-, is noted for its application as a precursor for functional materials, suggesting a similar role for the 1-naphthalenyloxy variant. vulcanchem.com

Table 1: Potential Role of Silane, trimethyl(1-naphthalenyloxy)- in Polymer Synthesis

| Feature | Role in Polymerization | Conferred Polymer Property |

| Monofunctional Nature | Chain termination | Control of molecular weight |

| Trimethylsilyl Group | Stable, non-reactive end-group | Hydrophobicity, thermal stability |

| Naphthalene Moiety | Bulky, aromatic end-group | Increased glass transition temperature, higher refractive index, altered solubility |

Surface Modification and Functionalization Applications

The functionalization of surfaces with organosilanes is a widely used technique to alter their chemical and physical properties. researchgate.net The process typically involves the reaction of hydrolyzable silanes with hydroxyl groups present on the surface of inorganic substrates like silica (B1680970), glass, or metal oxides. researchgate.net

Silane, trimethyl(1-naphthalenyloxy)- could be employed to render surfaces hydrophobic and introduce aromatic functionality. The reaction would proceed via the hydrolysis of the Si-O-Naphthyl bond to form a reactive silanol (B1196071) (Si-OH) intermediate, which then condenses with surface hydroxyls to form stable siloxane (Si-O-Substrate) bonds.

The key effects of using this specific silane for surface modification would be:

Hydrophobicity: The three methyl groups of the trimethylsilyl moiety create a low-energy surface that repels water.

Aromaticity: The large, planar naphthalene group introduces significant aromatic character to the surface. This can be exploited for applications requiring specific interactions, such as pi-pi stacking with other aromatic molecules or polymers.

Steric Hindrance: The bulky nature of the naphthalene group would create a sterically hindered surface, potentially influencing wetting behavior and preventing the adsorption of certain molecules.

Studies on other aryl silanes have demonstrated their utility in preparing surfaces with tailored properties, and it is reasonable to expect that trimethyl(1-naphthalenyloxy)silane would offer a way to introduce the unique optical and electronic properties of naphthalene onto a material's surface. organic-chemistry.org

Development of Silane-Based Coupling Agents

Silane coupling agents are bifunctional molecules that act as a bridge between inorganic materials (like glass fibers or fillers) and organic polymer matrices, enhancing the adhesion and mechanical properties of the resulting composite material. A typical coupling agent has a hydrolyzable group (like an alkoxy group) to bind to the inorganic surface and an organofunctional group (like a vinyl or amino group) to react with the polymer matrix.

In its current form, Silane, trimethyl(1-naphthalenyloxy)- is not a conventional coupling agent because it lacks a reactive group designed to copolymerize with a polymer matrix. However, its structure serves as a foundational building block for the development of more complex, specialized coupling agents. For instance, the naphthalene ring could be chemically modified prior to or after silylation to include a polymerizable group.

The development of aromatic silanes as high-performance coupling agents is an area of active research, as the aromatic structure can impart high thermal stability to the interface. organic-chemistry.org Therefore, derivatives of trimethyl(1-naphthalenyloxy)silane could lead to a new class of coupling agents for use in high-temperature polymer composites where the enhanced thermal stability of the naphthalene unit would be advantageous.

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites at the molecular scale that combine the properties of both organic and inorganic components. The sol-gel process, which involves the hydrolysis and condensation of metal alkoxides, is a common method for creating these materials.

Silane, trimethyl(1-naphthalenyloxy)- is a suitable candidate for incorporation into such hybrid systems. By co-condensing it with other silane precursors like tetraethoxysilane (TEOS), it is possible to introduce naphthalene moieties directly into the silica (siloxane) network.

The integration of the naphthalenyloxy-trimethylsilyl group would be expected to confer several desirable properties to the resulting hybrid material:

Optical Properties: Naphthalene is a well-known fluorophore. Its incorporation could lead to hybrid materials with intrinsic fluorescence, useful for sensing or optical applications.

High Refractive Index: Aromatic groups generally increase the refractive index of materials. Naphthalene-doped silicas could be used to create coatings with a high refractive index for optical devices.

Thermal Stability: The rigid aromatic structure of naphthalene can enhance the thermal stability of the siloxane network.

Mechanical Properties: The bulky nature of the naphthalene group could influence the porosity and mechanical strength of the hybrid material.

Research on other naphthalene-bridged organosilicas has shown that the inclusion of naphthyl groups enhances thermal stability and introduces unique optical behaviors. This supports the potential of trimethyl(1-naphthalenyloxy)silane as a valuable component for designing novel hybrid materials.

Advanced Spectroscopic and Analytical Characterization of Silane, Trimethyl 1 Naphthalenyloxy and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "Silane, trimethyl(1-naphthalenyloxy)-". Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of "Silane, trimethyl(1-naphthalenyloxy)-" is expected to exhibit distinct signals for the trimethylsilyl (B98337) (TMS) protons and the protons of the naphthalene (B1677914) ring system. The nine protons of the TMS group will appear as a sharp singlet at a high field, typically in the range of δ 0.3-0.5 ppm. This upfield shift is a characteristic feature of silicon-bound methyl groups. researchgate.net The seven protons of the naphthalene ring will resonate in the aromatic region, generally between δ 7.0 and 8.5 ppm. rsc.orgmdpi.comwiley.com The specific chemical shifts and coupling patterns of these aromatic protons are influenced by the position of the silyloxy group and can be predicted based on established substituent effects on the naphthalene ring. rsc.orgmdpi.comwiley.com The protons on the naphthalene ring will display characteristic splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation. The carbons of the trimethylsilyl group will appear as a single, high-field signal around δ 0-2 ppm. thieme-connect.de The ten carbons of the naphthalene ring will resonate in the downfield aromatic region, typically between δ 110 and 155 ppm. rsc.orguzh.chgelest.com The carbon atom directly bonded to the oxygen (C-1) is expected to have a chemical shift in the range of δ 150-155 ppm due to the deshielding effect of the oxygen atom. The other nine naphthalene carbons will have distinct chemical shifts based on their position relative to the silyloxy group. rsc.orguzh.chgelest.com

Predicted NMR Data for Silane (B1218182), trimethyl(1-naphthalenyloxy)-

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~0.4 | Singlet | Si(CH₃)₃ |

| ¹H | ~7.0 - 8.2 | Multiplet | Naphthyl-H |

| ¹³C | ~0 | Singlet | Si(CH₃)₃ |

| ¹³C | ~110 - 155 | Multiple Signals | Naphthyl-C |

| ¹³C | ~152 | Singlet | C-O |

This interactive table provides predicted NMR data based on typical values for similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation pathways of "Silane, trimethyl(1-naphthalenyloxy)-". The nominal molecular weight of this compound is 216.35 g/mol . scholaris.ca

Under electron ionization (EI), the molecule is expected to produce a molecular ion peak (M⁺) at m/z 216. The fragmentation pattern provides valuable structural information. Key fragmentation pathways for aryl trimethylsilyl ethers involve cleavage of the Si-C and O-Si bonds. aatbio.comchemicalbook.comacs.org

A prominent fragment is often observed at m/z 73, corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺. Another significant fragmentation pathway is the loss of a methyl group from the molecular ion, resulting in an [M-15]⁺ peak at m/z 201. Cleavage of the O-Si bond can lead to the formation of a naphthoxy radical and a trimethylsilyl cation, or a naphthalen-1-olate anion in negative ion mode. Rearrangement reactions can also occur, leading to the formation of other characteristic ions.

Common Mass Spectral Fragments for Silane, trimethyl(1-naphthalenyloxy)-

| m/z | Proposed Fragment Ion | Formation Pathway |

| 216 | [C₁₃H₁₆OSi]⁺ | Molecular Ion (M⁺) |

| 201 | [M - CH₃]⁺ | Loss of a methyl group |

| 144 | [C₁₀H₈O]⁺ | Cleavage of the O-Si bond, formation of 1-naphthol (B170400) radical cation |

| 115 | [C₉H₇]⁺ | Fragmentation of the naphthalene ring |

| 73 | [Si(CH₃)₃]⁺ | Cleavage of the O-Si bond, formation of trimethylsilyl cation |

This interactive table details the expected mass spectral fragmentation patterns.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the characteristic functional groups present in "Silane, trimethyl(1-naphthalenyloxy)-". The spectra will be dominated by vibrations of the trimethylsilyl group and the naphthalene ring.

The IR spectrum is expected to show strong absorptions corresponding to the Si-C and Si-O-C bonds. The symmetric and asymmetric stretching vibrations of the Si-(CH₃)₃ group typically appear in the regions of 680-760 cm⁻¹ and 750-860 cm⁻¹, respectively. A characteristic strong band for the Si-O-C stretching vibration is expected around 920-1100 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations of the naphthalene ring will be observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. chemicalbook.comnist.gov

Raman spectroscopy, being particularly sensitive to non-polar bonds, will provide complementary information. The symmetric vibrations of the Si-(CH₃)₃ group and the aromatic ring system are often strong in the Raman spectrum.

Characteristic Vibrational Frequencies for Silane, trimethyl(1-naphthalenyloxy)-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | >3000 | IR, Raman |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

| Si-O-C Stretch | 920-1100 | IR |

| Si-(CH₃)₃ Asymmetric Stretch | 750-860 | IR |

| Si-(CH₃)₃ Symmetric Stretch | 680-760 | IR, Raman |

This interactive table summarizes the key vibrational frequencies for functional group identification.

X-ray Crystallography for Solid-State Structure Determination

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of "Silane, trimethyl(1-naphthalenyloxy)-" and for monitoring the progress of its synthesis and subsequent reactions.

Gas Chromatography (GC): Due to its volatility, "Silane, trimethyl(1-naphthalenyloxy)-" is well-suited for analysis by Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. wiley.comuzh.chbrjac.com.brshimadzu.com A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is typically used. wiley.com The retention time of the compound can be used for its identification and the peak area for its quantification. GC is also an excellent tool for monitoring the silylation of 1-naphthol, allowing for the optimization of reaction conditions to maximize the yield of the desired product and minimize the presence of unreacted starting material or byproducts. uzh.chbrjac.com.br

High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for the analysis of reaction mixtures containing both the silyl (B83357) ether and its more polar hydrolysis product, 1-naphthol. pitt.edunih.gov Reversed-phase HPLC with a C18 column is a common choice. A mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer or acid modifier, would be suitable for separating the non-polar silyl ether from the more polar 1-naphthol. pitt.edunih.gov UV detection is effective due to the strong UV absorbance of the naphthalene ring system. nih.gov HPLC is also valuable for monitoring the hydrolysis of the silyl ether over time. gelest.comresearchgate.net

Thin-Layer Chromatography (TLC): Thin-Layer Chromatography (TLC) is a simple and rapid technique for the qualitative monitoring of reactions. rsc.orgchemicalbook.com Using a silica (B1680970) gel plate and a non-polar eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate), "Silane, trimethyl(1-naphthalenyloxy)-" will have a higher Rf value compared to the more polar 1-naphthol. This allows for a quick assessment of the conversion of the starting material to the product.

Reaction Products

The primary reaction of "Silane, trimethyl(1-naphthalenyloxy)-" is its hydrolysis, which regenerates 1-naphthol and produces trimethylsilanol. Trimethylsilanol is unstable and readily condenses to form hexamethyldisiloxane (B120664) and water. gelest.comscispace.com This hydrolysis can be catalyzed by both acids and bases. gelest.comscispace.com

Furthermore, aryl silyl ethers can undergo reactions involving the cleavage of the Ar-O bond. For instance, treatment with lithium metal can lead to the formation of an aryllithium species, which can then react with various electrophiles. researchgate.netacs.org This provides a synthetic route to a variety of substituted naphthalenes.

Computational and Theoretical Studies on Silane, Trimethyl 1 Naphthalenyloxy

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

Detailed Research Findings: For a molecule like Silane (B1218182), trimethyl(1-naphthalenyloxy)-, DFT calculations at levels such as B3LYP/6-31G* are commonly used to optimize the molecular geometry and compute thermodynamic parameters. researchgate.net Such studies on related phenyl-substituted silanes and naphthol derivatives reveal key insights into their stability and electronic nature. researchgate.netresearchgate.net

The electronic structure is characterized by parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive. In silyl (B83357) ethers, the oxygen atom's lone pairs contribute significantly to the HOMO, while the LUMO is typically distributed over the aromatic naphthalene (B1677914) ring system. The trimethylsilyl (B98337) group generally acts as an electron-donating group, influencing the electron density of the naphthoxy moiety.

Reactivity descriptors, derived from the electronic structure, can predict the most likely sites for electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) map visually represents this, with negative potential regions (typically around the oxygen atom) indicating sites susceptible to electrophilic attack, and positive regions indicating susceptibility to nucleophilic attack.

Illustrative Data Table for Electronic Properties (Based on Analogous Compounds) This table presents representative values for electronic properties that would be obtained from DFT calculations on Silane, trimethyl(1-naphthalenyloxy)-, based on published data for similar aryl silyl ethers and naphthols.

| Parameter | Representative Value | Significance |

| Total Energy (a.u.) | -950 to -980 | Thermodynamic stability of the molecule. |

| HOMO Energy (eV) | -5.5 to -6.5 | Energy of the highest energy electrons; relates to ionization potential. |

| LUMO Energy (eV) | -0.5 to -1.5 | Energy of the lowest energy empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap (eV) | 4.5 to 5.5 | Indicator of chemical reactivity and stability. |

| Dipole Moment (Debye) | 1.5 to 2.5 | Measure of the overall polarity of the molecule. |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system, providing insights into intermolecular forces and the dynamics of the molecule in various environments (e.g., in a solvent or in the solid state).

Detailed Research Findings: MD simulations for compounds like Silane, trimethyl(1-naphthalenyloxy)- would typically use force fields such as AMBER or CVFF to model the interactions between atoms. nih.govgithub.io These simulations can model how molecules interact with each other in a condensed phase, revealing information about packing, aggregation, and interactions with solvent molecules. nih.gov For aromatic compounds, π-π stacking interactions between the naphthalene rings are a significant non-covalent force that would be investigated. rsc.org The bulky trimethylsilyl group would sterically influence these interactions, affecting the orientation and distance between adjacent molecules.

Simulations can also calculate properties like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance from a reference molecule. This is crucial for understanding the local structure in a liquid or amorphous solid state. For example, MD simulations on similar aromatic hydrocarbons have been used to analyze surface density, tilt angles, and aggregation on substrates. nih.gov

Illustrative Data Table for Intermolecular Interaction Parameters (Based on Analogous Systems) This table shows typical parameters that would be extracted from MD simulations to characterize the intermolecular interactions of Silane, trimethyl(1-naphthalenyloxy)-.

| Parameter | Description | Typical Findings for Aromatic Silyl Ethers |

| Adsorption Energy | The energy released when a molecule adsorbs onto a surface or another molecule. | Moderate, influenced by π-π stacking of the naphthyl group and van der Waals forces of the trimethylsilyl group. rsc.org |

| Radial Distribution Function g(r) | Describes the probability of finding an atom at a distance r from another atom. | Peaks would indicate preferred distances for π-π stacking (around 3.5-5.0 Å) between naphthalene rings. rsc.org |

| Binding Energy | The strength of the non-covalent interaction between two or more molecules. | Dominated by dispersion forces (van der Waals) and π-π interactions. |

| Tilt Angle | The orientation of the naphthalene ring relative to a surface or another molecule's plane. | Influenced by the steric hindrance of the trimethylsilyl group. |

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR), which are invaluable for structure elucidation.

Detailed Research Findings: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of quantum chemistry. nmrdb.org Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT, are used to calculate the magnetic shielding tensors for each nucleus. mdpi.com These are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has improved significantly, with modern methods and machine learning algorithms achieving mean absolute errors of less than 0.10 ppm for ¹H shifts. github.ionih.gov For Silane, trimethyl(1-naphthalenyloxy)-, calculations would predict distinct signals for the trimethylsilyl protons (a sharp singlet typically upfield) and a complex pattern for the aromatic protons of the naphthalene ring.

Similarly, vibrational frequencies corresponding to IR and Raman spectra can be calculated. researchgate.net These calculations help in assigning experimental peaks to specific molecular motions, such as the Si-O-C stretching, C-H vibrations of the methyl groups, and the various modes of the naphthalene ring.

Illustrative Data Table for Predicted Spectroscopic Data This table provides representative predicted NMR and IR values for Silane, trimethyl(1-naphthalenyloxy)-, based on known trends for organosilicon compounds and aryl ethers. researchgate.net

| Spectroscopy Type | Parameter | Predicted Value/Range | Assignment |

| ¹H NMR | Chemical Shift (δ, ppm) | 0.2 - 0.5 | Si-(CH₃)₃ |

| Chemical Shift (δ, ppm) | 7.0 - 8.2 | Naphthalene-H | |

| ¹³C NMR | Chemical Shift (δ, ppm) | -1.0 - 2.0 | Si-C H₃ |

| Chemical Shift (δ, ppm) | 110 - 155 | Naphthalene-C | |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | 1250 - 1260 | Si-CH₃ symmetric deformation |

| Vibrational Frequency (cm⁻¹) | 1080 - 1120 | Si-O-C asymmetric stretch | |

| Vibrational Frequency (cm⁻¹) | 920 - 980 | Si-O-C symmetric stretch |

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry is instrumental in mapping out the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed.

Detailed Research Findings: For Silane, trimethyl(1-naphthalenyloxy)-, a key reaction pathway to model would be its hydrolysis—the cleavage of the Si-O bond by water. This is a common reaction for silyl ethers. Computational studies would involve locating the transition state structure for the nucleophilic attack of a water molecule on the silicon atom. The energy of this transition state determines the activation energy barrier for the reaction. Theoretical studies on the reaction of naphthols and the oxidation of naphthalene have demonstrated the utility of DFT in elucidating complex, multi-step mechanisms and determining rate-determining steps and product selectivity. nih.govresearchgate.netnih.gov

Illustrative Data Table for a Modeled Reaction Pathway (Hydrolysis) This table presents hypothetical energy values for the hydrolysis of Silane, trimethyl(1-naphthalenyloxy)-, based on computational studies of similar silyl ether reactions.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Silane, trimethyl(1-naphthalenyloxy)- + H₂O | 0.0 |

| Transition State (TS) | Pentacoordinate silicon complex with water. | +15 to +25 |

| Products | 1-Naphthol (B170400) + Trimethylsilanol | -5 to -15 |

Investigation of Derivatives and Analogues of Silane, Trimethyl 1 Naphthalenyloxy

Synthesis and Reactivity of Naphthyl Isomer Analogues (e.g., 2-naphthalenyloxy-)

The positional isomer, Silane (B1218182), trimethyl(2-naphthalenyloxy)-, represents the most direct analogue of the parent compound. Its synthesis and reactivity are governed by the same principles of silyl (B83357) ether chemistry, with subtle differences arising from the alternative point of attachment on the naphthalene (B1677914) core.

Synthesis The synthesis of trimethyl(2-naphthalenyloxy)silane is analogous to that of other aryl silyl ethers. It is typically prepared by the reaction of 2-naphthol (B1666908) with a trimethylsilylating agent, such as trimethylsilyl (B98337) chloride (TMSCl). The reaction is carried out in the presence of a base, like triethylamine (B128534) or imidazole (B134444), which serves to neutralize the hydrochloric acid byproduct. wikipedia.orgwikipedia.org Anhydrous aprotic solvents, for instance, dichloromethane (B109758) or dimethylformamide (DMF), are commonly used to facilitate the reaction. wikipedia.org

The general reaction is as follows: C₁₀H₇OH (2-naphthol) + (CH₃)₃SiCl → C₁₀H₇O-Si(CH₃)₃ + HCl

Reactivity The reactivity of trimethyl(2-naphthalenyloxy)silane is dominated by the cleavage of the O-Si bond, which is characteristic of silyl ethers. libretexts.org These compounds are primarily used as protecting groups for the hydroxyl functionality of 2-naphthol. wikipedia.org The trimethylsilyl (TMS) group is known for its lability and can be readily removed under mild acidic conditions or by treatment with a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.orgharvard.edu

The reactivity of the 2-naphthalenyloxy isomer is very similar to that of the 1-naphthalenyloxy isomer. Both are sensitive to hydrolysis and are considered highly labile protecting groups. organic-chemistry.org The electronic environment of the oxygen atom is comparable in both isomers, leading to similar susceptibilities to cleavage.

| Property | Silane, trimethyl(1-naphthalenyloxy)- | Silane, trimethyl(2-naphthalenyloxy)- |

| CAS Number | 17979-93-4 | 18081-08-8 vulcanchem.com |

| Molecular Formula | C₁₃H₁₆OSi | C₁₃H₁₆OSi vulcanchem.com |

| Molecular Weight | 216.35 g/mol | 216.35 g/mol vulcanchem.com |

| Synonym | 1-(Trimethylsilyloxy)naphthalene | 2-(Trimethylsilyloxy)naphthalene chemeo.com |

| Precursor | 1-Naphthol (B170400) | 2-Naphthol |

Functionalization of the Naphthyl Moiety

Introducing functional groups onto the naphthalene ring of silyloxy-naphthalenes can generate a wide array of derivatives with new properties. The silyloxy group (-OSiR₃) is an electron-donating group and thus acts as a powerful activating group and ortho-, para-director in electrophilic aromatic substitution reactions. For the 1-silyloxy derivative, this directs incoming electrophiles primarily to the C4 (para) and C2 (ortho) positions.

Nitration The nitration of naphthalene typically yields a mixture of 1-nitro and 2-nitro isomers, with the former predominating. nih.gov In the case of a silyloxynaphthalene, the powerful activating nature of the silyloxy group would further influence the regioselectivity. However, a competing reaction known as nitrodesilylation can occur, where the C-O-Si group is cleaved and replaced by a nitro group. researchgate.netlsbu.ac.uk This reaction proceeds through the cleavage of the heteroatom-silicon bond by dinitrogen pentoxide, for example, yielding the nitrate (B79036) ester and a volatile silyl nitrate byproduct. researchgate.netlsbu.ac.uk The outcome between ring nitration and nitrodesilylation depends on the specific reagents and reaction conditions.

C-H Functionalization Modern synthetic methods allow for the direct C-H functionalization of naphthalene rings. rsc.orgresearchgate.net Ruthenium-catalyzed protocols, for instance, have been developed for the modular synthesis of multifunctional naphthalenes. rsc.org The presence and position of the silyloxy group would be a key factor in determining the site-selectivity of such transformations, offering a route to complex derivatives that might be difficult to access through classical electrophilic substitution.

| Functionalization Reaction | Reagents | Potential Product(s) of Silane, trimethyl(1-naphthalenyloxy)- |

| Nitration (Ring Substitution) | HNO₃/H₂SO₄ | 4-Nitro-1-(trimethylsilyloxy)naphthalene, 2-Nitro-1-(trimethylsilyloxy)naphthalene |

| Nitration (Nitrodesilylation) | N₂O₅ | 1-Nitronaphthalene (after cleavage) |

| Halogenation (e.g., Bromination) | Br₂/Lewis Acid | 4-Bromo-1-(trimethylsilyloxy)naphthalene |

Variation of the Silyl Group (e.g., triethylsilyl, t-butyldimethylsilyl)

The properties of the silyl ether can be significantly altered by changing the alkyl substituents on the silicon atom. Replacing the methyl groups of the TMS ether with bulkier groups like ethyl (triethylsilyl, TES) or a combination of tert-butyl and methyl (tert-butyldimethylsilyl, TBDMS) has profound effects on the compound's stability. wikipedia.orggelest.com

Synthesis The synthesis of these analogues follows the same general procedure as for the TMS ether: 1-naphthol is reacted with the corresponding silyl chloride (e.g., triethylsilyl chloride or tert-butyldimethylsilyl chloride) in the presence of a base. wikipedia.org

Triethylsilyl (TES) ether: 1-Naphthol + ClSi(C₂H₅)₃ → 1-[Triethylsilyloxy]naphthalene + HCl

tert-Butyldimethylsilyl (TBDMS) ether: 1-Naphthol + ClSi(CH₃)₂(C(CH₃)₃) → 1-[tert-Butyldimethylsilyloxy]naphthalene + HCl

Silyl triflates (e.g., TBDMS-OTf) are more reactive than the corresponding chlorides and can be used to silylate sterically hindered alcohols. wikipedia.org

| Silyl Group | Silylating Agent | Resulting Compound Name |

| Trimethylsilyl (TMS) | Trimethylsilyl chloride (TMSCl) | Silane, trimethyl(1-naphthalenyloxy)- |

| Triethylsilyl (TES) | Triethylsilyl chloride (TESCl) | Silane, triethyl(1-naphthalenyloxy)- |

| tert-Butyldimethylsilyl (TBDMS/TBS) | tert-Butyldimethylsilyl chloride (TBDMSCl) | Silane, tert-butyldimethyl(1-naphthalenyloxy)- |

Structure-Reactivity and Structure-Selectivity Relationships of Analogues

The relationship between the structure of the silyl group and the reactivity of the resulting silyl ether is primarily dictated by sterics. This steric influence is the basis for their wide use as protecting groups with tunable stability in multi-step organic synthesis.

Structure-Reactivity The stability of silyl ethers towards cleavage, particularly under acidic or aqueous conditions, increases significantly with the steric bulk of the substituents on the silicon atom. wikipedia.orgresearchgate.net The large tert-butyl group in a TBDMS ether shields the silicon atom from attack by nucleophiles or water, making the O-Si bond much more robust than in a TMS or TES ether. organic-chemistry.org The relative hydrolytic stability generally follows the order:

TMS < TES < TBDMS < TIPS (Triisopropylsilyl) harvard.edu

For example, the tert-butyldimethylsilyloxy group is approximately 10⁴ times more stable towards hydrolysis than the trimethylsilyloxy group. organic-chemistry.org This enhanced stability allows TBDMS ethers to withstand a much broader range of reaction conditions compared to TMS ethers. organic-chemistry.orgresearchgate.net

Structure-Selectivity The differential stability of various silyl ethers allows for their selective removal in the presence of one another. wikipedia.org This is a cornerstone of modern protecting group strategy. For instance, a TMS ether can be selectively cleaved using mild reagents like potassium carbonate in methanol (B129727), while a TBDMS group on the same molecule remains completely intact. harvard.edu Conversely, more robust silyl ethers like TBDMS require stronger conditions for cleavage, such as treatment with fluoride sources (TBAF) or strong acids. wikipedia.orgorganic-chemistry.org This predictable selectivity enables chemists to unmask different hydroxyl groups at specific stages of a complex synthesis.

| Silyl Ether of 1-Naphthol | Relative Stability | Common Deprotection Conditions |

| Trimethylsilyl (TMS) | Low | K₂CO₃ in MeOH; mild aqueous acid. harvard.edu |

| Triethylsilyl (TES) | Moderate | Acetic acid/H₂O/THF; TBAF. organic-chemistry.org |

| tert-Butyldimethylsilyl (TBDMS) | High | TBAF in THF; HF-Pyridine; strong aqueous acid. wikipedia.orgorganic-chemistry.org |

Emerging Research Frontiers and Future Perspectives on Silane, Trimethyl 1 Naphthalenyloxy Chemistry

Integration into Flow Chemistry and Microreactor Systems

The transition from traditional batch processing to continuous flow chemistry and microreactor systems represents a paradigm shift in chemical synthesis, offering enhanced control, safety, and efficiency. While specific studies detailing the synthesis of Silane (B1218182), trimethyl(1-naphthalenyloxy)- in flow systems are not yet prevalent in published literature, the general principles of silyl (B83357) ether synthesis are highly amenable to this technology.

The synthesis of silyl ethers, which typically involves the reaction of an alcohol (in this case, 1-naphthol) with a silyl halide (like trimethylsilyl (B98337) chloride) in the presence of a base, can be seamlessly translated to a flow chemistry setup. In such a system, precise control over stoichiometry, reaction time, and temperature can be achieved, potentially leading to higher yields and purity of Silane, trimethyl(1-naphthalenyloxy)-. The rapid mixing and superior heat transfer in microreactors could also minimize the formation of byproducts.

Potential Advantages of Flow Synthesis for Silane, trimethyl(1-naphthalenyloxy)-:

| Feature | Benefit in Flow Chemistry |

| Precise Control | Improved yield and purity of the final product. |

| Rapid Mixing | Minimization of side reactions and byproduct formation. |

| Enhanced Heat Transfer | Better temperature management, leading to safer reaction conditions. |

| Scalability | Easier to scale up production from laboratory to industrial quantities. |

| Automation | Potential for automated synthesis and high-throughput screening of reaction conditions. |

Future research in this area will likely focus on developing and optimizing continuous flow processes for the synthesis of a variety of silyl ethers, including Silane, trimethyl(1-naphthalenyloxy)-, to leverage these advantages for more efficient and sustainable chemical production.

Sustainable Synthesis and Catalysis Innovations

The principles of green chemistry are increasingly guiding synthetic methodologies, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. The synthesis of silyl ethers, including Silane, trimethyl(1-naphthalenyloxy)-, is an active area for such innovations.

Recent advancements have focused on moving away from stoichiometric reagents towards catalytic systems. One promising approach is the dehydrogenative coupling of hydrosilanes with alcohols. This method is atom-economical, producing only hydrogen gas as a byproduct. mdpi.comnih.gov While not yet specifically demonstrated for Silane, trimethyl(1-naphthalenyloxy)-, the development of catalysts for this transformation is a significant step towards a more sustainable synthesis.

Furthermore, metal-free catalytic systems are gaining traction. For instance, tris(pentafluorophenyl)borane (B72294) has been used as a catalyst for the hydrosilylation of carbonyl compounds to form silyl ethers under ambient conditions. researchgate.net This avoids the use of potentially toxic and expensive metal catalysts.

Key Innovations in Sustainable Silyl Ether Synthesis:

| Catalytic System | Description | Advantages |

| Dehydrogenative Coupling | Reaction of a hydrosilane with an alcohol, often catalyzed by transition metals. | Atom-economical (H₂ as byproduct), environmentally friendly. mdpi.comnih.gov |

| Metal-Free Hydrosilylation | Utilizes catalysts like tris(pentafluorophenyl)borane. | Avoids heavy metal contamination, milder reaction conditions. researchgate.net |

| Biocatalysis | Employment of enzymes, such as 'silyl etherases', for the selective hydrolysis or formation of silyl ethers. | High selectivity, operates under mild, aqueous conditions. nih.gov |

The discovery of enzymes termed 'silyl etherases' that can catalyze the cleavage of the Si-O bond with high enantiopreference opens up exciting possibilities for the biocatalytic synthesis and resolution of chiral silyl ethers. nih.gov This represents a frontier in sustainable chemistry that could be applied to derivatives of Silane, trimethyl(1-naphthalenyloxy)-.

Applications in Emerging Technologies

The unique combination of the bulky, aromatic naphthalene (B1677914) group and the versatile trimethylsilyl moiety in Silane, trimethyl(1-naphthalenyloxy)- suggests its potential utility in several high-growth technological areas.

Optoelectronics

The field of organic electronics, particularly organic light-emitting diodes (OLEDs), relies on materials with specific electronic properties. Silane-containing molecules have been investigated for their role in enhancing the performance and stability of OLEDs. snu.ac.kr The silane moiety can improve thermal and chemical stability, while the aromatic component, in this case, the naphthalene ring, can be tailored for charge transport or emissive properties.

While Silane, trimethyl(1-naphthalenyloxy)- itself has not been explicitly reported in an OLED device, its structural motifs are relevant. The naphthalene unit is a well-known chromophore used in various organic electronic materials. The trimethylsilyl group can be used to tune solubility and film-forming properties, which are crucial for device fabrication. It is conceivable that derivatives of this compound could be designed to function as host materials, charge-transporting layers, or even as part of an emissive complex in next-generation OLEDs. ossila.com

Biotechnology Interfaces

The modification of surfaces to control their interaction with biological systems is a critical aspect of biotechnology, finding applications in biosensors, medical implants, and drug delivery. Silanes are widely used for the surface modification of silica (B1680970) and other oxide surfaces due to their ability to form stable siloxane bonds. researchgate.netajol.info

Silane, trimethyl(1-naphthalenyloxy)- could be employed to create hydrophobic surfaces on silica-based materials. The bulky naphthalene group would impart significant hydrophobicity, which could be useful in applications requiring protein repellency or the creation of specific interfacial properties. For example, modifying the surface of silica nanoparticles with this compound could influence their interaction with cells and biomolecules. nih.gov The ability to tailor surface properties is fundamental for the development of advanced biomaterials and diagnostic tools.

Interdisciplinary Research Synergies

The future of materials science and chemistry lies in the convergence of different disciplines. The study of Silane, trimethyl(1-naphthalenyloxy)- and related silyl ethers is poised to benefit from such interdisciplinary synergies.

Chemistry and Materials Science: The collaboration between synthetic chemists developing new methods for silyl ether synthesis and materials scientists exploring their applications in polymers, coatings, and electronic devices is crucial. The development of poly(silyl ether)s, for example, combines polymer chemistry with the unique properties of the Si-O bond to create degradable and sustainable materials. mdpi.comnih.gov

Chemistry and Biology: The interface between chemistry and biology is expanding, with chemical tools being used to probe and manipulate biological systems. The development of biocompatible silyl ether-based materials for drug delivery or tissue engineering is an exciting prospect. Furthermore, the discovery of enzymes that interact with silyl ethers highlights a growing area of research in chemical biology. nih.gov

Chemistry and Engineering: The scale-up of synthetic processes from the lab to industrial production requires the expertise of chemical engineers. The integration of silyl ether synthesis into flow reactors is a prime example of this synergy, promising more efficient and safer manufacturing processes.

The continued exploration of the fundamental chemistry of Silane, trimethyl(1-naphthalenyloxy)- and its analogues, coupled with a collaborative, interdisciplinary approach, will undoubtedly unlock new applications and drive innovation in a multitude of technological fields.

Q & A

Basic: What are the recommended synthetic routes for preparing trimethyl(1-naphthalenyloxy)silane, and how can its purity be validated?

Methodological Answer:

The synthesis of trimethyl(1-naphthalenyloxy)silane derivatives typically involves Grignard or silylation reactions. For example, a vinyl-MgBr reagent can react with a naphthalenone precursor, followed by silylation with hexamethyldisilazane (HMDS) to introduce the trimethylsilyl group . Key steps include:

- Reagent stoichiometry : Use a 2:1 molar ratio of Grignard reagent to ketone for efficient vinylation.

- Silylation : HMDS in anhydrous CH₂Cl₂ under inert atmosphere ensures minimal hydrolysis.

- Purification : Flash chromatography (hexanes/ethyl acetate) followed by NMR and mass spectrometry (MS) confirmation ensures purity.

- Validation : ¹H and ¹³C NMR peaks (e.g., δ −0.03 ppm for Si(CH₃)₃ and aromatic protons at 6.5–7.0 ppm) and HRMS ([M+Na]+ ion) are critical for structural validation .

Basic: Which spectroscopic techniques are most effective for characterizing the structural stability of trimethyl(1-naphthalenyloxy)silane under varying conditions?

Methodological Answer:

- NMR spectroscopy : Monitor Si–O–naphthalene bond stability via ¹H NMR shifts in aromatic regions (6.5–7.5 ppm) and Si–CH₃ signals (δ −0.03 ppm). Temperature-dependent NMR can assess conformational changes .

- IR spectroscopy : Track Si–O stretching vibrations (~840–1040 cm⁻¹) and naphthalene ring modes (1516 cm⁻¹). Degradation products like silanols show broad O–H stretches (~3200–3600 cm⁻¹) .

- Mass spectrometry : HRMS detects fragmentation patterns (e.g., loss of CH₃ groups or naphthalene moiety) under high-energy conditions .

Advanced: How can contradictory data regarding the hydrolytic stability of aryloxysilanes be resolved in the context of trimethyl(1-naphthalenyloxy)silane?

Methodological Answer:

Contradictions often arise from solvent polarity, pH, or trace catalysts. To resolve discrepancies:

- Controlled hydrolysis experiments : Compare stability in anhydrous vs. aqueous THF at pH 2–12. Monitor via ¹H NMR for silanol formation (δ 1–2 ppm) .

- Computational modeling : Use DFT to calculate Si–O bond dissociation energies and predict hydrolysis pathways. Correlate with experimental Arrhenius plots .

- Reference standards : Cross-validate using structurally analogous compounds (e.g., trimethyl(2-propynyloxy)silane) with known hydrolysis rates .

Advanced: What experimental strategies can optimize the regioselectivity of silylation in polyaromatic systems like 1-naphthalenol?

Methodological Answer:

- Protecting group strategies : Temporarily block competing hydroxyl groups (e.g., using TMSCl for steric hindrance) to direct silylation to the 1-position .

- Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) or organocatalysts to enhance regioselectivity.

- Kinetic vs. thermodynamic control : Vary reaction temperature (e.g., −78°C for kinetic preference vs. 25°C for thermodynamic stability) .

Advanced: How can toxicological profiles of naphthalene derivatives inform safety protocols for handling trimethyl(1-naphthalenyloxy)silane?

Methodological Answer:

- Analogous toxicity data : While direct data is limited, naphthalene derivatives (e.g., 1-methylnaphthalene) show hepatic and respiratory effects in mammals. Apply OSHA ceiling limits (e.g., 10 ppm for naphthalene analogs) .

- Exposure mitigation : Use glove boxes for synthesis, and monitor airborne particulates via GC-MS in lab settings .

- In vitro assays : Perform Ames tests or HepG2 cytotoxicity screening to preemptively identify risks .

Basic: What are the key challenges in crystallizing trimethyl(1-naphthalenyloxy)silane, and how can they be addressed?

Methodological Answer:

- Low melting point : The compound may form oils instead of crystals. Use slow cooling (0.5°C/min) in hexane/ethyl acetate mixtures .

- Solvent selection : High-vapor-pressure solvents (e.g., CH₂Cl₂) promote rapid nucleation. Add seed crystals from analogous structures (e.g., triphenylsilane derivatives) .

Advanced: How can computational chemistry aid in predicting the reactivity of trimethyl(1-naphthalenyloxy)silane in cross-coupling reactions?

Methodological Answer:

- DFT calculations : Model the Si–O bond’s susceptibility to cleavage by palladium catalysts (e.g., in Suzuki-Miyaura reactions). Compare with experimental yields .

- Molecular dynamics : Simulate solvent effects (e.g., DMF vs. toluene) on transition-state energetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.